molecular formula C6H8N4O2 B1417572 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 148777-84-8

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1417572
M. Wt: 168.15 g/mol
InChI Key: NRYKSXYBFPTTGH-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

A solution of 3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.68 g) in a mixture of sulfuric acid (0.6 ml), acetic acid (100 ml) and water (10 ml) was treated with 10% palladium on carbon (0.5 g) under a hydrogen atmosphere at room temperature for 6 days. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was triturated with ethanol and dried in vacuo to give 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine sulfuric acid salt (2.3 g) as a solid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[CH2:12][CH2:11][CH2:10][NH:9][C:8]=12)([O-])=O.C(O)(=O)C.O.[S:18](=[O:22])(=[O:21])([OH:20])[OH:19]>[Pd]>[S:18](=[O:20])(=[O:19])([OH:22])[OH:21].[NH2:1][C:4]1[CH:5]=[N:6][N:7]2[CH2:12][CH2:11][CH2:10][NH:9][C:8]=12 |f:5.6|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN2C1NCCC2
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O.NC=1C=NN2C1NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.